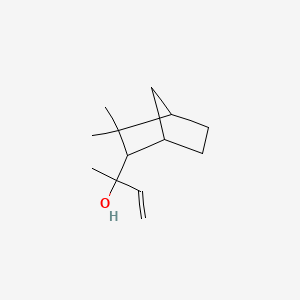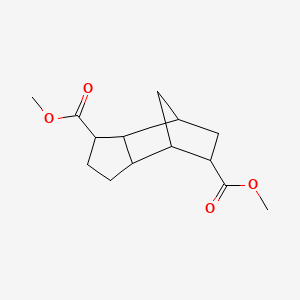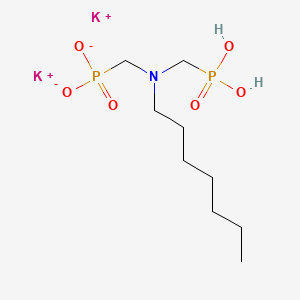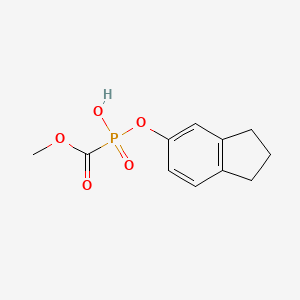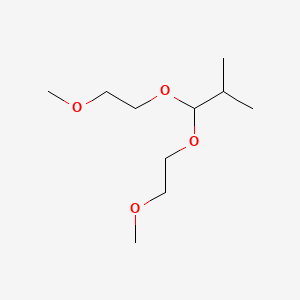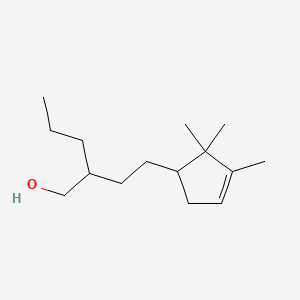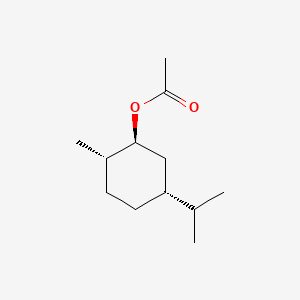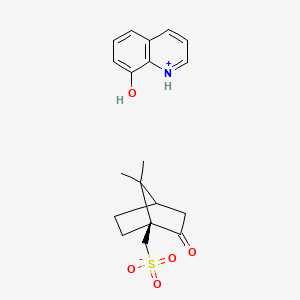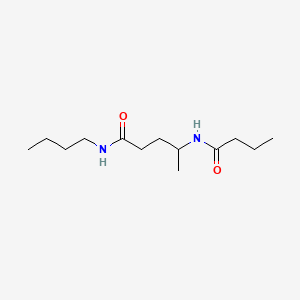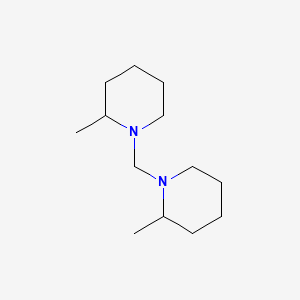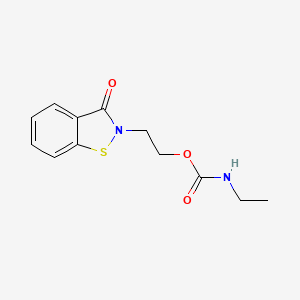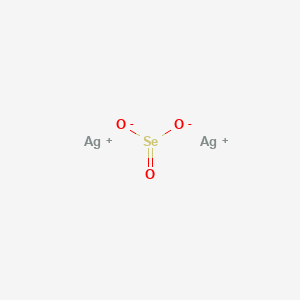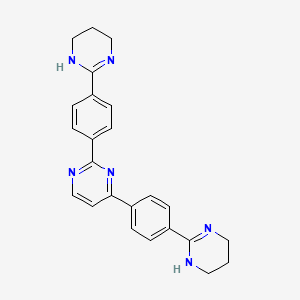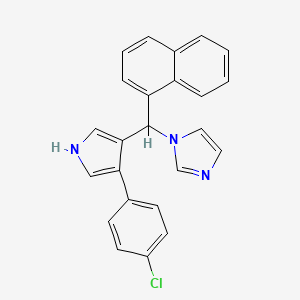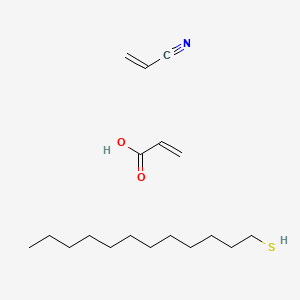
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile is a complex chemical compound with the molecular formula C18H33NO2S. This compound is a telomer, which means it is formed by the polymerization of smaller molecules, specifically 2-propenoic acid, 1-dodecanethiol, and 2-propenenitrile . Telomers are often used in various industrial applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile involves the polymerization of the monomers 2-propenoic acid, 1-dodecanethiol, and 2-propenenitrile. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this telomer involves large-scale polymerization reactors where the monomers are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure the desired molecular weight and properties of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and copolymers.
Biology: The compound can be used in the development of biomaterials and drug delivery systems.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its unique properties
Mechanism of Action
The mechanism of action of 2-propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, telomer with 1,3-butadiene, tert-dodecanethiol and 2-propenenitrile: This compound has a similar structure but includes 2-methyl-2-propenoic acid and 1,3-butadiene.
tert-Dodecanethiol, telomer with 1,3-butadiene, 2-methyl-2-propenoic acid and 2-propenenitrile: Another similar compound with slight variations in the monomers used.
Uniqueness
2-Propenoic acid, telomer with 1-dodecanethiol and 2-propenenitrile is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced stability, specific reactivity, and tailored physical characteristics. These unique properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
63747-59-1 |
|---|---|
Molecular Formula |
C18H33NO2S |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
dodecane-1-thiol;prop-2-enenitrile;prop-2-enoic acid |
InChI |
InChI=1S/C12H26S.C3H3N.C3H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3-4;1-2-3(4)5/h13H,2-12H2,1H3;2H,1H2;2H,1H2,(H,4,5) |
InChI Key |
AUWSQVKOJHEBQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS.C=CC#N.C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


